Valganciclovir hydrochloride
Overview
Description
- As the L-valyl ester of ganciclovir, it serves as a prodrug for ganciclovir. After oral administration, it rapidly converts to ganciclovir through the action of intestinal and hepatic esterases .
Valganciclovir hydrochloride: ) is an antiviral medication primarily used to treat cytomegalovirus (CMV) infections.
Mechanism of Action
Target of Action
Valganciclovir hydrochloride is primarily targeted at cytomegalovirus (CMV) infections . It is particularly effective in treating CMV retinitis in patients diagnosed with acquired immunodeficiency syndrome (AIDS) .
Mode of Action
Valganciclovir is a prodrug of ganciclovir . After administration, it is rapidly converted to ganciclovir by hepatic and intestinal esterases . In CMV-infected cells, ganciclovir is initially phosphorylated to the monophosphate form by a viral protein kinase . It is then further phosphorylated via cellular kinases to produce the triphosphate form . Ganciclovir triphosphate competitively inhibits the binding of deoxyguanosine triphosphate to DNA polymerase, resulting in the inhibition of viral DNA synthesis .
Biochemical Pathways
The primary biochemical pathway affected by valganciclovir involves the synthesis of viral DNA. Ganciclovir triphosphate, the active form of the drug, gets incorporated into the DNA strand, replacing many of the adenosine bases . This prevents DNA synthesis as phosphodiester bridges can no longer be built, destabilizing the strand .
Pharmacokinetics
Valganciclovir is well absorbed and is rapidly converted to ganciclovir by intestinal mucosal cells and hepatocytes . The major route of elimination of valganciclovir is renal excretion as ganciclovir through glomerular filtration and active tubular secretion .
Result of Action
The result of valganciclovir’s action is the termination of the elongation of viral DNA . This inhibits the replication of the CMV, thereby preventing the spread of the infection .
Action Environment
The action of valganciclovir can be influenced by various environmental factors. For instance, exposure to moisture, humid conditions, and direct sunlight should be avoided to ensure product integrity . Additionally, the drug should be handled with care to avoid direct contact .
Biochemical Analysis
Biochemical Properties
Valganciclovir hydrochloride is a prodrug for ganciclovir . After oral administration, it is rapidly converted to ganciclovir by intestinal and hepatic esterases . Ganciclovir is a synthetic analogue of 2’-deoxyguanosine, which inhibits replication of human cytomegalovirus (CMV) in vitro and in vivo .
Cellular Effects
This compound, once converted to ganciclovir, gets incorporated into the DNA of the virus, thus preventing the virus from replicating . This results in the termination of the elongation of viral DNA .
Molecular Mechanism
The molecular mechanism of action of this compound involves its conversion to ganciclovir, which is then phosphorylated to ganciclovir triphosphate . This active form of the drug is a competitive inhibitor of deoxyguanosine triphosphate incorporation into deoxyribonucleic acid (DNA) and preferentially inhibits viral DNA polymerases more than cellular DNA polymerases . In addition, ganciclovir triphosphate serves as a poor substrate for chain elongation, thereby disrupting viral DNA synthesis .
Temporal Effects in Laboratory Settings
It is known that the drug is rapidly converted to ganciclovir upon administration
Metabolic Pathways
This compound is rapidly hydrolyzed in the intestinal wall and liver to ganciclovir . No other metabolites have been detected . The major route of elimination of this compound is by renal excretion as ganciclovir through glomerular filtration and active tubular secretion .
Transport and Distribution
This compound is well absorbed from the gastrointestinal tract and the absolute bioavailability from valganciclovir tablets (following administration with food) is approximately 60% . The volume of distribution is 0.703 ± 0.134 L/kg .
Preparation Methods
- Valganciclovir is synthesized from ganciclovir, which is a nucleoside analog. The synthetic route involves esterification of ganciclovir with L-valine.
- Industrial production methods typically follow established protocols for large-scale synthesis.
Chemical Reactions Analysis
- Valganciclovir undergoes enzymatic hydrolysis in the gut mucosal cells and liver, converting it to ganciclovir.
- Ganciclovir, in turn, is phosphorylated intracellularly to its triphosphate form. This triphosphate competes with deoxyguanosine triphosphate (dGTP) as a substrate for viral DNA polymerase, inhibiting viral DNA synthesis.
- Notably, valganciclovir exhibits approximately 26 times stronger activity against CMV in vitro compared to acyclovir.
- It effectively suppresses immune reactions triggered by CMV and transplantation rejection in animal models .
Scientific Research Applications
Medicine: Valganciclovir is crucial in treating CMV retinitis in AIDS patients.
Research: It is used in studies related to CMV and its effects on immunocompromised individuals.
Comparison with Similar Compounds
- Valganciclovir stands out due to its prodrug nature and improved safety profile compared to ganciclovir.
- Similar compounds include acyclovir (less effective against CMV), but valganciclovir’s unique properties make it a preferred choice for CMV treatment.
Properties
IUPAC Name |
[2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]-3-hydroxypropyl] (2S)-2-amino-3-methylbutanoate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N6O5.ClH/c1-7(2)9(15)13(23)24-4-8(3-21)25-6-20-5-17-10-11(20)18-14(16)19-12(10)22;/h5,7-9,21H,3-4,6,15H2,1-2H3,(H3,16,18,19,22);1H/t8?,9-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZORWARFPXPVJLW-MTFPJWTKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)OCC(CO)OCN1C=NC2=C1N=C(NC2=O)N)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)OCC(CO)OCN1C=NC2=C1N=C(NC2=O)N)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23ClN6O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9046784 | |
Record name | Valganciclovir hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9046784 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.82 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175865-59-5 | |
Record name | Valganciclovir hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=175865-59-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Valganciclovir hydrochloride [USAN:USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0175865595 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Valganciclovir hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760349 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Valganciclovir hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9046784 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-[(2-amino-6-oxo-3,6-dihydro-9H-purin-9-yl)methoxy]-3-hydroxypropyl L-valinate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of Valganciclovir hydrochloride?
A1: this compound is a prodrug of Ganciclovir, meaning it is metabolized in the body to its active form, Ganciclovir. [, ] Ganciclovir is an acyclic nucleoside analogue of 2′-deoxyguanosine that inhibits viral DNA polymerase. [, ]
Q2: How does Ganciclovir, the active form of this compound, inhibit viral DNA polymerase?
A2: Ganciclovir is initially phosphorylated by viral thymidine kinase in infected cells. [] The triphosphate form of Ganciclovir then competitively inhibits viral DNA polymerase, ultimately terminating viral DNA chain elongation. []
Q3: What is the molecular formula and weight of this compound?
A3: The molecular formula of this compound is C16H22N6O7 • HCl. Its molecular weight is 450.88 g/mol. [, , ]
Q4: What are some analytical techniques used to characterize this compound?
A4: Several analytical methods are employed for the characterization and quantification of this compound. These include:
- Spectroscopic Methods: FTIR, 1H NMR, and LC-MS are used to confirm the structure and purity of synthesized this compound and its related impurities. [, ]
- Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) coupled with various detectors like Diode Array Detector (DAD) [, ] and Quadrupole Time-of-Flight-Tandem Mass Spectroscopy (LC-QTOF-MS/MS) [] are used for sensitive and accurate quantification, especially for trace-level analysis of impurities.
- High-Performance Thin Layer Chromatography (HPTLC): This technique provides a rapid and accurate method for the development and validation of this compound analysis in bulk and pharmaceutical dosage forms. []
Q5: How stable is this compound in different conditions?
A5: this compound exhibits variable stability under different stress conditions:
- Hydrolysis: It undergoes significant degradation under alkaline conditions but shows mild degradation under neutral conditions. [, ]
- Oxidation: Degradation is observed with hydrogen peroxide. []
- Photolysis: The drug demonstrates good stability under light exposure. []
- Thermal Degradation: Suspensions of this compound tablets show degradation over time at room temperature and 2-8°C, highlighting the importance of appropriate storage conditions and formulation strategies for oral liquid dosage forms. [, ]
Q6: What are some strategies to improve the stability of this compound formulations?
A6:
- Simple Suspension Method: Suspending this compound tablets in hot water (55°C) without grinding or opening allows for administration through a nasogastric tube and maintains over 90% of the original drug content when mixed with other medications commonly prescribed to transplant recipients. []
- Control of pH: Acidic solutions (pH 1.8 and 2.8) prepared using dilute hydrochloric acid can significantly reduce the degradation of valganciclovir in suspensions, demonstrating the importance of pH control in stabilizing liquid formulations. []
- Excipient Compatibility: Utilizing compatible excipients like simple syrup and citric acid hydrate can further enhance the stability of valganciclovir suspensions, providing practical options for pediatric formulations. []
- Controlled Release Systems: Sodium alginate/poly (ethylene oxide) blend hydrogel membranes have shown promise for controlled release of this compound, extending release up to 12 hours and potentially improving its therapeutic efficacy. []
- Floating Matrix Tablets: Formulations using hydrophilic and hydrophobic polymers like ethyl cellulose, hydroxypropyl methylcellulose (HPMC), and povidone have demonstrated sustained drug release profiles over 12 hours, indicating their potential for enhancing bioavailability and therapeutic effect. []
Q7: What is the significance of the diastereomeric ratio in this compound?
A7: this compound exists as a mixture of two diastereomers. The U.S. Food and Drug Administration (FDA) specifies that the diastereomeric ratio should be maintained within the range of 55:45 to 45:55 for pharmaceutical applications. []
Q8: How is this compound metabolized in the body?
A8: this compound is rapidly hydrolyzed to Ganciclovir after oral administration, resulting in significantly better absorption compared to oral Ganciclovir. []
Q9: Why is this compound preferred over Ganciclovir for oral administration?
A9: this compound demonstrates 10-fold better absorption than oral Ganciclovir due to its L-valyl ester prodrug structure, making it a more clinically favorable option for oral administration. []
Q10: What are the main clinical applications of this compound?
A10: this compound is primarily used for:
- Prophylaxis of Cytomegalovirus (CMV) Infection: It is indicated for the prophylaxis of CMV disease in transplant recipients at risk, including those who have undergone liver transplantation. [, ]
- Treatment of CMV Retinitis: It is effective in treating CMV retinitis in patients with weakened immune systems, particularly those with AIDS. []
Q11: Are there any concerns regarding the efficacy of this compound in liver transplant recipients?
A11: While generally considered effective, studies have shown varying results for this compound prophylaxis in liver transplant patients. Some research suggests that it may not provide adequate prophylaxis, highlighting the need for further investigation and personalized treatment strategies. [, ]
Q12: Are there known resistance mechanisms to Ganciclovir?
A12: Yes, resistance to Ganciclovir can develop through mutations in the viral genes encoding for thymidine kinase or DNA polymerase. []
Q13: Are there any safety concerns associated with this compound?
A13: While not covered extensively in this set of research papers, it's important to note that like all medications, this compound may cause side effects and has potential for drug interactions. Consulting a medical professional and referring to the drug's prescribing information is crucial for understanding potential risks and benefits.
Q14: Are there any ongoing studies exploring targeted drug delivery strategies for this compound?
A14: While the provided research papers do not delve into specific targeted drug delivery strategies for this compound, the development of controlled-release formulations like hydrogel membranes [] and floating matrix tablets [] suggests a research focus on improving drug delivery and potentially targeting specific tissues in the future.
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